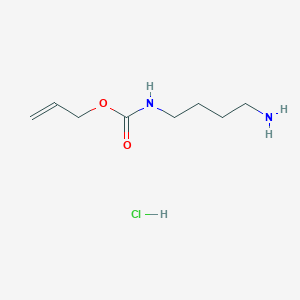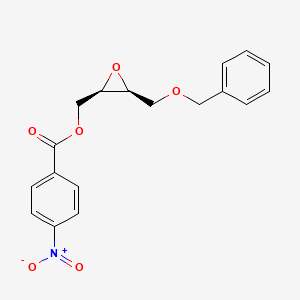![molecular formula C12H4F8O3 B1316303 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate CAS No. 205926-99-4](/img/structure/B1316303.png)
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 2,2’,3,3’,5,5’,6,6’-octafluoro[1,1’-biphenyl]-4,4’-diol, is a chemical with the molecular formula C12H2F8O2 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H2F8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H . This indicates that the molecule consists of a biphenyl core with eight fluorine atoms and two hydroxyl groups attached. Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a molecular weight of 298.14 g/mol . .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for developing chemosensors for various analytes. These chemosensors have demonstrated high selectivity and sensitivity in detecting metal ions (Zn2+, Cu2+, Al3+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules (mandelic acid, cysteine). This review highlights DFP-based fluorescent chemosensors' capabilities, emphasizing their role in sensing applications (Roy, 2021).
Polymers from Renewable Resources
Research on 1,4:3,6-dianhydrohexitols (such as isosorbide) in polymers reviews their synthesis from cereal-based polysaccharides, showcasing their application in creating high glass transition temperature polymers with good thermomechanical resistance. These polymers are attractive for their rigidity, chirality, non-toxicity, and renewable origin, indicating a shift towards more sustainable polymer applications (Fenouillot et al., 2010).
Biologically Produced Diols
The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol explores the challenges and methods for their recovery and purification. These diols, with applications across various industries, face production cost issues mainly due to their separation from fermentation broth. This research suggests improvements in yield, purity, and energy consumption, highlighting potential future directions for efficient diol production (Xiu & Zeng, 2008).
Plastic Scintillators and OLED Materials
Studies on plastic scintillators based on polymethyl methacrylate and BODIPY-based materials for OLED devices review advancements in materials science. These reviews discuss the replacement of conventional solvents and dyes to improve scintillation efficiency, optical transparency, and the stability of plastic scintillators, as well as the development of BODIPY-based materials as potential 'metal-free' infrared emitters for OLED applications, showing the versatility and innovation in materials research (Salimgareeva & Kolesov, 2005; Squeo & Pasini, 2020).
CO2 Gas Hydrate in Food Research
The application of CO2 gas hydrate in food research offers insights into innovative uses in juice concentration, desalination, carbonation, and food preservation. This review outlines the kinetic properties and potential applications of CO2 hydrates in food technology, suggesting a promising future for sustainable and efficient food processing techniques (Srivastava, Hitzmann, & Zettel, 2021).
Propiedades
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F8O2.H2O/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16;/h21-22H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCYMOVGXPVZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583629 |
Source


|
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate | |
CAS RN |
205926-99-4 |
Source


|
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

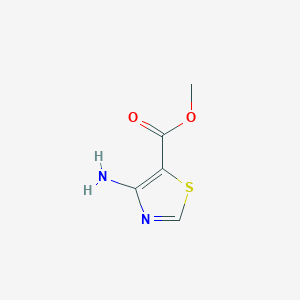
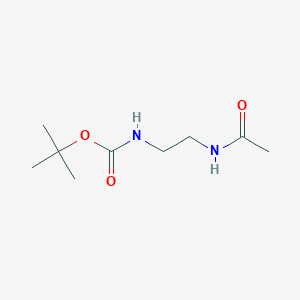

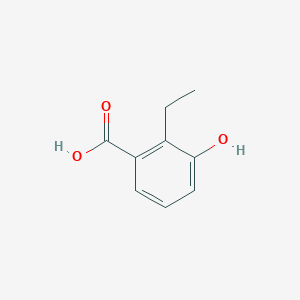
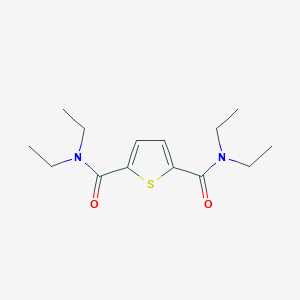
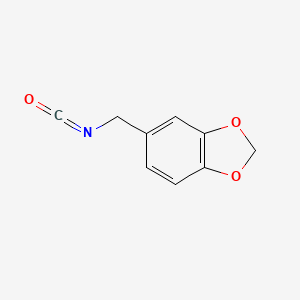
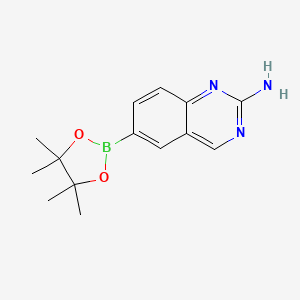
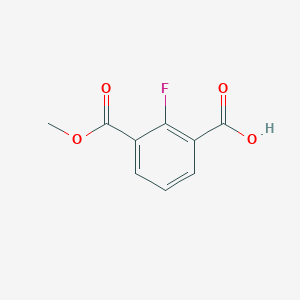
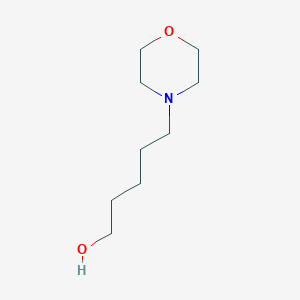
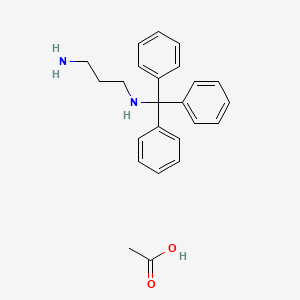
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
